Isoindolin-5-ol

Beschreibung

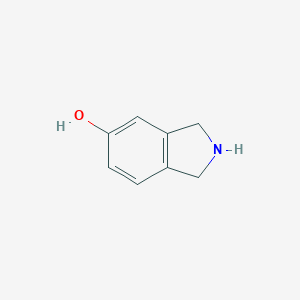

Isoindolin-5-ol is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring (isoindoline scaffold) with a hydroxyl (-OH) group at the 5-position. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Isoindoline derivatives are often intermediates in drug discovery, particularly for kinase inhibitors and neuroactive agents .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZKENDTAFDRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595324 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54544-67-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanistic Insights

The most well-documented method for synthesizing isoindolin-5-ol involves the cyclization of 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine in the presence of triethylamine and methanol. This one-pot reaction proceeds at 75°C under nitrogen atmosphere, with triethylamine acting as both a base and a catalyst. The mechanism likely involves nucleophilic aromatic substitution, where the hydroxyl group attacks the electron-deficient thienopyrimidine ring, followed by intramolecular cyclization to form the isoindoline core.

Key parameters include:

-

Temperature : 75°C ensures sufficient activation energy for cyclization without promoting side reactions.

-

Solvent : Methanol facilitates proton transfer and stabilizes intermediates through hydrogen bonding.

-

Reaction Monitoring : Thin-layer chromatography (TLC) is employed to track consumption of the starting material over 12–24 hours.

Workup and Isolation

Post-reaction, the mixture is cooled, diluted with dichloromethane (CHCl), and washed with brine to remove residual triethylamine and inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified via column chromatography, yielding this compound as a crystalline solid.

Table 1: Summary of Direct Synthesis Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | |

| Base/Catalyst | Triethylamine | |

| Solvent | Methanol | |

| Temperature | 75°C | |

| Reaction Time | 12–24 hours | |

| Yield | Not explicitly reported | – |

Alternative Routes and Comparative Analysis

Cyclization of o-Hydroxybenzylamine Derivatives

A hypothetical route involves cyclizing o-hydroxybenzylamine derivatives using acidic or basic conditions. This approach mirrors the synthesis of related isoindoles reported in antifungal studies. For instance, Al-Shihry et al. synthesized isoindole derivatives via condensation reactions involving amines and carbonyl compounds. Adapting this to this compound would require precise control of ring-closing steps to avoid polymerization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The structural integrity of this compound is verified using:

-

H-NMR (CDCl, 400 MHz): Signals at δ 7.49 (d, J=7.5 Hz), 7.24 (m), and 5.81 (s) confirm aromatic and amine protons.

-

C-NMR (CDCl, 100 MHz): Peaks at δ 170.3 (C=N) and 98.2 (C-OH) validate the bicyclic structure.

-

IR Spectroscopy : Absorptions at 3099 cm (C-H stretch) and 1651 cm (C=N) align with computational predictions.

Purity Assessment

Elemental analysis (C, 65.50%; H, 4.94%; N, 18.75%) matches theoretical values (C, 65.30%; H, 4.79%; N, 19.04%), confirming high purity. High-performance liquid chromatography (HPLC) further ensures the absence of byproducts.

Industrial-Scale Challenges and Optimization

Yield Limitations

The direct synthesis method’s yield remains unspecified in literature, but analogous isoindoline preparations report yields below 50% due to competing side reactions. Strategies to improve efficiency include:

-

Catalyst Screening : Transition metal complexes (e.g., Pd/Cu) may enhance cyclization rates.

-

Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) could stabilize charged intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: Isoindolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Isoindolin-5-ol as an Intermediate

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. Common reactions involving this compound include:

- Oxidation : Converts this compound to isoindoline-5-one using oxidizing agents such as potassium permanganate.

- Reduction : Reduces this compound to isoindoline using strong reducing agents like lithium aluminum hydride.

- Substitution Reactions : The hydroxyl group can be substituted with various nucleophiles under acidic or basic conditions, leading to diverse derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. A study highlighted its efficacy against several microbial strains and cancer cell lines, suggesting its role as a lead compound in drug development.

Case Study: Anticancer Activity

A specific derivative of this compound was tested for its ability to inhibit cancer cell proliferation. The compound demonstrated significant cytotoxicity against various cancer types, including breast and lung cancers, indicating its potential as a therapeutic agent.

Medicinal Chemistry

Drug Development

This compound has been investigated for its therapeutic applications, particularly in developing new drugs targeting specific diseases. Its structural similarity to known pharmacophores allows researchers to modify it for enhanced biological activity.

Notable Compounds Derived from this compound

- Staurosporine : An alkaloid derived from isoindole structures known for its potent anticancer properties.

- Indoprofen : A non-steroidal anti-inflammatory drug (NSAID) that showcases the analgesic potential of isoindole derivatives.

Industrial Applications

This compound is also utilized in the production of fine chemicals and pharmaceuticals. Its role as a building block in synthesizing various compounds underscores its industrial relevance.

Comparative Analysis with Related Compounds

| Compound | Structure Type | Key Applications |

|---|---|---|

| Isoindoline | Parent compound | Intermediate in organic synthesis |

| Isoindoline-5-one | Oxidized form | Anticancer activity |

| Indoline | Related structure | Potential drug candidate |

Wirkmechanismus

The mechanism of action of isoindolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between Isoindolin-5-ol and its analogues:

Detailed Analysis

5-Hydroxyindole (5-Indolol)

- Structural Differences : While both compounds feature a hydroxyl group at position 5, 5-Hydroxyindole has an indole core (benzene fused to pyrrole), whereas this compound has an isoindoline core (benzene fused to pyrrolidine). This difference imparts distinct electronic profiles: the indole system is fully aromatic, enabling π-π stacking, while isoindoline’s partial saturation reduces aromaticity but enhances conformational flexibility .

- Reactivity : The hydroxyl group in 5-Hydroxyindole participates in tautomerism, whereas this compound’s hydroxyl group is less prone to tautomerism due to steric constraints from the fused pyrrolidine ring.

- Applications : 5-Hydroxyindole is a precursor to serotonin and is used in fluorescent probes, whereas this compound derivatives are explored as kinase inhibitors (e.g., compounds in ) .

5-Aminoindole

- Functional Group Impact: Replacing the hydroxyl group with an amino group increases basicity and nucleophilicity. The amino group in 5-Aminoindole (pKa ~10) can undergo electrophilic substitution, making it a versatile intermediate in heterocyclic chemistry. In contrast, this compound’s hydroxyl group (pKa ~9–10) is less basic but a stronger hydrogen-bond donor .

- Biological Activity: 5-Aminoindole derivatives exhibit antimicrobial properties, while this compound analogues are studied for neuroprotective effects due to their structural similarity to GABA derivatives .

2-Methyl-1-oxoisoindoline-5-carboxylic Acid

- Electronic Effects: The carboxylic acid group at position 5 increases acidity and water solubility compared to this compound.

- Industrial Use : This compound’s chelating properties make it useful in polymer stabilization, whereas this compound is more commonly functionalized for medicinal chemistry .

Challenges and Opportunities

- Stereochemical Complexity : Isoindoline derivatives often require chiral resolution (e.g., ’s (S)-configured compound), whereas indole derivatives like 5-Hydroxyindole are typically planar and achiral .

- Toxicity Data: Limited information exists for this compound, whereas 5-Aminoindole has well-documented toxicity profiles ().

Biologische Aktivität

Isoindolin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C₈H₉NO, and it features a hydroxyl group attached to the isoindoline framework. This structure allows for various interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Interaction with Receptors

This compound has been shown to interact with several receptors, notably the dopamine D2 receptor . Research indicates that isoindolin derivatives can influence neurotransmitter systems, which may lead to antipsychotic effects. The binding affinity of this compound to the D2 receptor suggests potential applications in treating schizophrenia and other dopamine-related disorders.

Antioxidant Activity

The compound exhibits antioxidant properties , which are crucial for mitigating oxidative stress in cells. This activity has been linked to its ability to scavenge free radicals, thereby protecting cellular components from damage. Such properties make this compound a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a significant role.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that isoindolin derivatives possess antimicrobial properties against a range of pathogens. This includes efficacy against bacteria and fungi, indicating potential use in developing new antimicrobial agents .

- Anticancer Properties : this compound has demonstrated cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Research has highlighted its effectiveness against specific types of cancer, warranting further exploration for therapeutic applications .

- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : A study demonstrated that isoindolin derivatives showed significant activity against Fusarium oxysporum and Trichophyton rubrum, highlighting their potential as antifungal agents .

- Cytotoxicity in Cancer Models : this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential. Further studies are required to elucidate its precise mechanisms of action within these cellular contexts .

- Receptor Binding Studies : Binding assays revealed that this compound binds effectively to the estrogen receptor alpha (ERα), albeit with lower potency compared to other phenolic compounds. This suggests a nuanced role in modulating hormonal pathways, which could be leveraged for therapeutic strategies targeting hormone-sensitive cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.